molecular formula C7H17Cl2N3 B6278592 [1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine dihydrochloride CAS No. 2648999-51-1

[1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine dihydrochloride

Cat. No.: B6278592
CAS No.: 2648999-51-1
M. Wt: 214.1
InChI Key:
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Description

[1-(Propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. It is often studied for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine dihydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Amination: The methanamine group is introduced via reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Dihydro or tetrahydro imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

    Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Pharmacology: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its activity on certain receptors.

    Biological Probes: It can be used as a probe to study biological pathways and receptor interactions.

Industry:

    Material Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of [1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist at certain receptor sites, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

    [1-(Propan-2-yl)-1H-imidazol-2-yl]methanamine: A closely related compound with similar structural features but differing in the degree of saturation of the imidazole ring.

    [1-(Propan-2-yl)-1H-benzimidazol-2-yl]methanamine: Another similar compound with a benzimidazole ring instead of an imidazole ring.

Uniqueness:

    Structural Features: The presence of the dihydroimidazole ring and the specific positioning of the propan-2-yl and methanamine groups confer unique chemical and biological properties.

    Biological Activity: The compound’s specific interactions with molecular targets may differ from those of similar compounds, leading to distinct pharmacological profiles.

This detailed overview provides a comprehensive understanding of [1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine dihydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2648999-51-1

Molecular Formula

C7H17Cl2N3

Molecular Weight

214.1

Purity

95

Origin of Product

United States

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